

Evaluating the performance of 2-Ethylhex-5-enal in specific applications

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Compound of Interest

Compound Name: 2-Ethylhex-5-enal

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Evaluating 2-Ethylhex-2-enal: A Comparative Performance Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-ethylhex-2-enal, a versatile α,β -unsaturated aldehyde, across its key applications in antimicrobial treatment, fragrance formulation, and organic synthesis. Through a comparative analysis with relevant alternatives, this document aims to equip researchers and professionals with the necessary data to make informed decisions in their work. All data is presented in structured tables for clear comparison, and detailed experimental protocols for the cited experiments are provided.

Antimicrobial and Antifungal Applications

2-Ethylhex-2-enal exhibits significant antimicrobial properties, a characteristic of many α,β -unsaturated aldehydes. Its efficacy stems from its ability to act as a direct-acting alkylating agent, interacting with sulfhydryl and amino groups in microbial cells.^[1] This section compares its performance against other well-known antimicrobial aldehydes.

Comparative Analysis of Antimicrobial Activity

While direct head-to-head comparative studies are limited, existing research provides insights into the relative potency of 2-ethylhex-2-enal and its alternatives. One study on various α,β -

unsaturated aldehydes highlighted that α -alkyl substituted compounds, such as 2-ethylhex-2-enal, demonstrate strong germicidal activity, particularly against spores and mycobacteria.

For a broader perspective, the following table summarizes the minimum inhibitory concentration (MIC) and other relevant metrics for 2-ethylhex-2-enal and comparable antimicrobial aldehydes from various studies. It is important to note that these values were not obtained from a single, direct comparative study and experimental conditions may vary.

Compound	Target Organism(s)	Performance Metric	Result	Reference
2-Ethylhex-2-enal	Bacteria, Yeast, Fungi, Spores, Mycobacteria	Germicidal Activity	High activity, especially against spores and mycobacteria.	Beilfuss, 1976 (as cited in NTP, 2000)
Cinnamaldehyde	Candida albicans	MIC	25 $\mu\text{g/mL}$	
Cinnamaldehyde	Candida species	Mean MIC	60.61 $\mu\text{g/mL}$	[2]
Cinnamaldehyde	Candida species	Mean MFC	81.94 $\mu\text{g/mL}$	[2]
Glutaraldehyde (2%)	E. coli, S. aureus	Log Reduction (in polyurethane)	>3 log reduction within 1-2 hours	[3]
Glutaraldehyde (2%)	Various bacteria and Mycobacterium	Antibacterial Activity	Similar to 0.66% N-duopropenide-alc, high activity.	[4]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

This protocol is adapted from studies on the antifungal activity of cinnamaldehyde against Candida species.

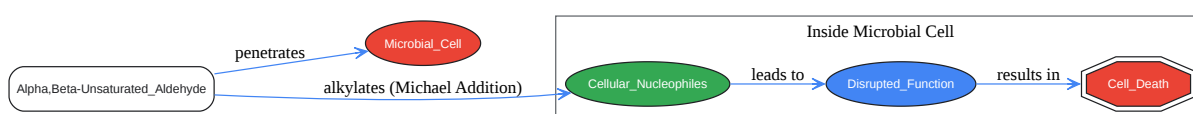
- **Inoculum Preparation:** Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline

and adjusted to a concentration of approximately $1-5 \times 10^6$ CFU/mL.

- **Microdilution Plate Setup:** A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (e.g., cinnamaldehyde) is prepared in a suitable broth medium (e.g., RPMI-1640).
- **Inoculation:** Each well is inoculated with the fungal suspension, resulting in a final concentration of approximately $0.5-2.5 \times 10^3$ CFU/mL.
- **Incubation:** The plate is incubated at 35-37°C for 24-48 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to a growth control well.
- **MFC Determination:** An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar.

Antimicrobial Action Pathway

The primary mechanism of action for α,β -unsaturated aldehydes like 2-ethylhex-2-enal involves the alkylation of cellular nucleophiles, disrupting essential biological processes.



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Caption: Mechanism of antimicrobial action for α,β -unsaturated aldehydes.

Fragrance Applications

In the fragrance industry, 2-ethylhex-2-enal is valued for its strong, green, and leafy odor profile.[5] It is used to impart fresh and natural notes to perfumes and other scented products.

Comparative Olfactory Profile

The performance of a fragrance ingredient is judged on its odor character, intensity, and longevity (substantivity). The following table compares the olfactory properties of 2-ethylhex-2-enal with a common alternative, trans-2-hexenal.

Fragrance Ingredient	CAS Number	Odor Description	Olfactory Notes
2-Ethylhex-2-enal	645-62-5	Strong, green, leafy[5]	Green, fatty, aldehydic
trans-2-Hexenal	6728-26-3	Powerful, green, fruity, pungent, vegetable-like[6]	Green, leafy, apple, banana[7]

Experimental Protocols

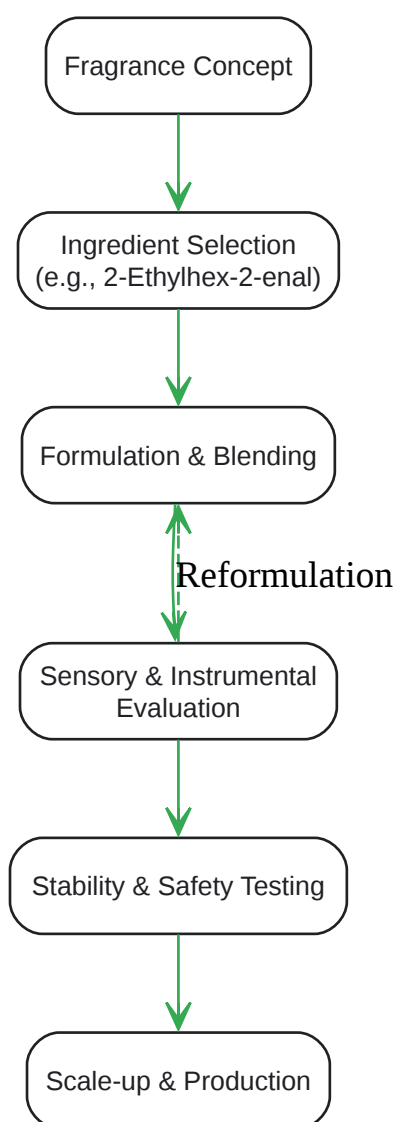
This protocol outlines a general procedure for the sensory evaluation of fragrance materials.

- **Panelist Selection:** A panel of trained sensory assessors is selected. Panelists should be screened for their ability to discriminate and describe different odors.
- **Sample Preparation:** The fragrance ingredients are diluted to a standard concentration (e.g., 1% in an odorless solvent like diethyl phthalate or ethanol). Samples are presented on smelling strips (blotters).
- **Evaluation Environment:** The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination of scents.
- **Evaluation Procedure:** Panelists are presented with the coded samples in a randomized order. They are asked to evaluate various attributes of the scent, such as:
 - **Odor Profile:** Describing the character of the scent using a standardized lexicon.
 - **Intensity:** Rating the strength of the odor on a labeled magnitude scale.
 - **Hedonics:** Rating the pleasantness of the odor.

- Substantivity/Tenacity: Evaluating the scent on the blotter at different time intervals (e.g., 1 hour, 4 hours, 24 hours) to assess its longevity.
- Data Analysis: The collected data is statistically analyzed to determine significant differences in the sensory properties of the evaluated ingredients.

Fragrance Development Workflow

The integration of a fragrance ingredient like 2-ethylhex-2-enal into a final product follows a structured workflow.



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Caption: A simplified workflow for fragrance development.

Organic Synthesis Applications

2-Ethylhex-2-enal serves as a valuable intermediate in organic synthesis, most notably in the production of 2-ethylhexanol.[8] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the β -carbon of the α,β -unsaturated system.

Comparative Performance in Synthesis

The primary industrial synthesis of 2-ethylhex-2-enal is through the aldol condensation of n-butyraldehyde.[8] The performance of this reaction is highly dependent on the catalyst and reaction conditions.

Reaction	Reactant	Catalyst	Temperature (°C)	Pressure (MPa)	Yield of 2-Ethylhex-2-enal (%)	Reference
Aldol Condensation	n-Butyraldehyde	Solid base (e.g., MgO-Al ₂ O ₃)	80-220	0.1-1.0	Up to 96	CN103864 587A
Aldol Condensation	n-Butyraldehyde	Ni/Ce-Al ₂ O ₃ (for direct hydrogenation to 2-ethylhexanol)	170	4.0	- (Yield of 2-ethylhexanol: 66.9%)	[9]

As an α,β -unsaturated aldehyde, 2-ethylhex-2-enal is a key substrate in Michael addition reactions, a type of conjugate addition. The general mechanism involves the attack of a nucleophile (Michael donor) on the β -carbon of the aldehyde (Michael acceptor).[10] While specific comparative data for 2-ethylhex-2-enal in Michael additions is not readily available, its reactivity is expected to be comparable to other similar α,β -unsaturated aldehydes.

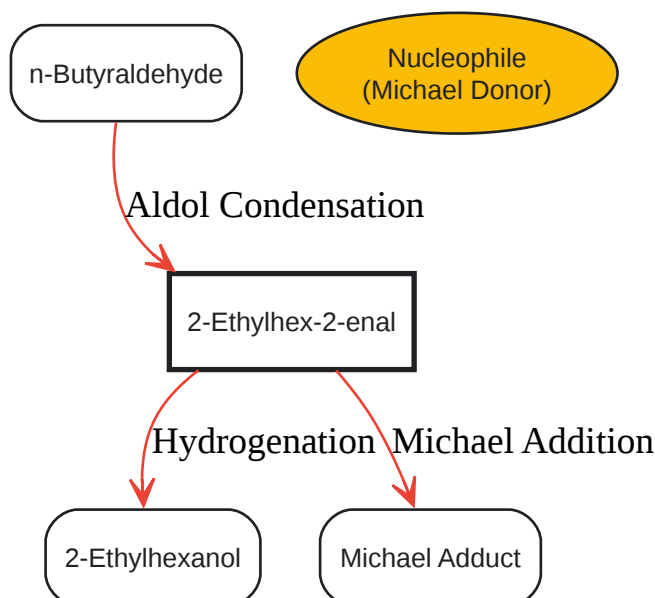
Experimental Protocols

The following is a generalized protocol based on industrial synthesis methods.

- **Reactant and Catalyst Preparation:** n-Butyraldehyde is mixed with a solvent (e.g., 2-ethylhexanol). A solid base catalyst (e.g., a magnesium-aluminum oxide) is prepared and activated.
- **Reaction Setup:** The reactants and catalyst are charged into a suitable reactor (e.g., a stirred tank reactor or a fixed-bed reactor).
- **Reaction Conditions:** The reaction is carried out at elevated temperatures (e.g., 80-220°C) and pressures (e.g., 0.1-1.0 MPa).
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of n-butyraldehyde and the selectivity to 2-ethylhex-2-enal.
- **Product Isolation and Purification:** After the reaction, the catalyst is separated (e.g., by filtration). The product mixture is then purified, typically by distillation, to isolate the 2-ethylhex-2-enal.

Key Synthetic Pathways

The synthesis and subsequent reactions of 2-ethylhex-2-enal are central to the production of other important chemicals.



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Caption: Synthesis of 2-ethylhex-2-enal and its key downstream reactions.

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